2-Benzyl-5-nitroisoindole
Description
Contextualization within Isoindole Chemistry
Isoindole is an aromatic heterocyclic organic compound consisting of a fused benzene (B151609) ring and a pyrrole (B145914) ring. wikipedia.org It is an isomer of indole (B1671886), with the nitrogen atom located at the second position of the five-membered ring. The parent isoindole is a reactive and relatively unstable compound, often existing as a tautomeric mixture. However, N-substituted isoindoles, such as 2-Benzyl-5-nitroisoindole, are generally more stable. wikipedia.org
The structure of this compound is characterized by a benzyl (B1604629) group attached to the nitrogen atom of the isoindole core and a nitro group substituted at the 5-position of the benzene ring. The presence of these substituents significantly influences the electronic properties and reactivity of the parent isoindole scaffold.
Significance of Substituted Isoindole Scaffolds in Synthetic Chemistry
Substituted isoindole scaffolds are valuable building blocks in organic synthesis. Their unique electronic and structural features make them precursors to a wide range of more complex molecules. Isoindole derivatives have been investigated for their potential applications in various fields, including the development of novel dyes and pigments, as well as in medicinal chemistry where they have been explored as potential therapeutic agents. nih.gov The ability to introduce various substituents onto the isoindole core allows for the fine-tuning of the molecule's properties, making it a versatile platform for synthetic chemists.
Overview of Nitrogen Heterocycle Research Trajectories
Research into nitrogen heterocycles is a dynamic and continuously evolving area of organic chemistry. The development of new synthetic methodologies to construct and functionalize these rings is a major focus. These efforts are driven by the constant demand for novel compounds with specific biological activities or material properties. Current research trajectories often involve the use of transition-metal catalysis and the development of cascade reactions to build molecular complexity efficiently. The study of compounds like this compound contributes to this broader field by providing insights into the synthesis and reactivity of a specific, functionalized heterocyclic system.
Structure
3D Structure
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-benzyl-5-nitroisoindole |
InChI |
InChI=1S/C15H12N2O2/c18-17(19)15-7-6-13-10-16(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8,10-11H,9H2 |
InChI Key |
KKSMOVYNSUWKIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C=CC(=CC3=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzyl 5 Nitroisoindole and Analogous Structures
Classical Synthetic Approaches
The traditional synthesis of 2-benzyl-5-nitroisoindole primarily relies on multi-step sequences starting from readily available phthalic anhydride (B1165640) precursors. These methods involve the formation of the isoindole core followed by nitration, or the use of a pre-nitrated starting material.
Multi-Step Synthesis from Phthalic Anhydride Precursors
A common and well-documented strategy for the synthesis of this compound involves the initial construction of the N-benzyl substituted isoindoline-1,3-dione, followed by the introduction of the nitro group onto the aromatic ring.
This approach first involves the reaction of phthalic anhydride with benzylamine (B48309) to form N-benzylphthalimide (2-benzylisoindoline-1,3-dione). nih.govnih.gov This intermediate is then subjected to nitration to yield the final product. The synthesis of N-benzylphthalimide can be achieved through various methods, including refluxing phthalic anhydride and benzylamine in glacial acetic acid or reacting phthalic acid with benzylamine in the presence of a catalyst. nih.govresearchgate.net
The subsequent nitration of N-benzylphthalimide is a critical step. A mixture of concentrated nitric acid and sulfuric acid is typically employed as the nitrating agent. The reaction conditions, such as temperature and reaction time, are crucial to control the regioselectivity of the nitration and to avoid the formation of multiple nitrated byproducts. ontosight.ainih.gov The nitro group is directed to the 4- and 5-positions of the phthalimide (B116566) ring.
A study on the nitration of N-methylphthalimide, a related compound, showed that reaction with concentrated nitric acid in concentrated sulfuric acid at 60-80°C yields a mixture of the 3-nitro and 4-nitro isomers. A Chinese patent describes a method for preparing N-methyl-4-nitrophthalimide by cooling fuming nitric acid, adding sulfuric acid to create a mixed acid, and then reacting this with N-methylphthalimide at low temperatures. nih.gov
Table 1: Synthesis of N-substituted nitrophthalimides via nitration.
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| Phthalimide | Fuming HNO₃ | H₂SO₄ | 10-15 | 4-Nitrophthalimide | 63-66 | ontosight.ai |
| N-Methylphthalimide | Conc. HNO₃ | Conc. H₂SO₄ | 60-80 | N-Methyl-3-nitrophthalimide & N-Methyl-4-nitrophthalimide | Quantitative | |
| N-Methylphthalimide | Fuming HNO₃ / H₂SO₄ | - | 5-15 | N-Methyl-4-nitrophthalimide | 96.3-96.6 | nih.gov |
An alternative and often more regioselective approach is to first nitrate (B79036) the phthalic anhydride precursor and then react the resulting nitro-substituted anhydride with benzylamine. The key intermediate in this pathway is 4-nitrophthalic anhydride. This can be synthesized by the nitration of phthalic anhydride or phthalimide followed by hydrolysis. ontosight.ai
Once 4-nitrophthalic anhydride is obtained, it can be condensed with benzylamine to directly form 2-benzyl-5-nitroisoindoline-1,3-dione. This method avoids the potential for isomeric mixtures that can arise from the direct nitration of N-benzylphthalimide. The reaction of 4-nitrophthalic anhydride with an amine is a standard method for preparing N-substituted 4-nitrophthalimides.
Table 2: Synthesis of 2-Benzyl-5-nitroisoindoline-1,3-dione from 4-Nitrophthalic Anhydride.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |
| 4-Nitrophthalic Anhydride | Benzylamine | Acetic Acid | Reflux | 2-Benzyl-5-nitroisoindoline-1,3-dione |
Cyclization Reactions Involving Nitro-Substituted Intermediates
More advanced synthetic strategies involve the formation of the isoindole ring from acyclic precursors that already contain the necessary nitro functionality. These methods can offer advantages in terms of convergency and control over the substitution pattern.
The synthesis of isoindolinones, which are structurally related to isoindoline-1,3-diones, can be achieved through the cyclization of nitro-substituted precursors. For instance, the cyclization of 2-(nitroacetyl)benzoic acids can lead to the formation of 3-(nitromethylene)phthalides. researchgate.net These phthalides, which are a type of lactone, could potentially be converted to the corresponding isoindoline-1,3-diones by reaction with an amine like benzylamine, although specific examples for the synthesis of this compound via this route are not extensively documented.
The reductive cyclization of nitrostyrene (B7858105) derivatives is a known method for the synthesis of indoles. While conceptually similar, the synthesis of the isomeric isoindole system from nitrostyrene-like precursors is less common. One potential, though not widely reported, pathway could involve the intramolecular cyclization of a 2-(2-nitrovinyl)benzoic acid derivative. Reductive cyclization of such a substrate could theoretically lead to the formation of an isoindolinone ring, which could then be further elaborated to the target isoindoline-1,3-dione.
Another theoretical approach could be an intramolecular Heck reaction of a suitably substituted 2-vinyl-nitroaniline derivative. The intramolecular Heck reaction is a powerful tool for the formation of heterocyclic rings. researchgate.netnih.gov
Modern and Advanced Synthetic Techniques
The construction of the isoindole core, particularly with the specified substitution pattern of this compound, benefits from contemporary synthetic strategies that offer efficiency and control.
One-Pot Reaction Strategies for Isoindole Formation
Another relevant one-pot method is the indium-mediated reductive condensation between o-phthalaldehyde (B127526) and nitroarenes, which yields isoindolin-1-ones. clockss.org This approach, while leading to an oxidized form of the isoindole core, demonstrates the feasibility of constructing the ring system from readily available starting materials in a single step.
The following table summarizes key aspects of one-pot strategies applicable to isoindole synthesis:
| Strategy | Key Transformation | Reactants | Advantages | Reference |
| Isoindole Umpolung | In situ generation of isoindole followed by protonation and cyclization | 2-(Halomethyl)benzaldehydes, amines, acid | High efficiency, good yields for polycyclic systems | nih.govnih.gov |
| Indium-Mediated Reductive Condensation | Reductive cyclization | o-Phthalaldehyde, nitroarenes, indium | Direct synthesis of isoindolin-1-ones | clockss.org |
Palladium-Catalyzed Synthetic Routes for Nitroisoindoles
Palladium catalysis is a powerful tool for the synthesis of nitrogen-containing heterocycles, including indoles and their isomers. researchgate.netmdpi.comnih.gov Palladium-catalyzed reactions often involve C-H activation or cross-coupling reactions to form the heterocyclic ring. researchgate.net For instance, the direct arylation of indoles using palladium catalysts has been extensively studied, although the regioselectivity can be a challenge. researchgate.net
In the context of nitro-substituted isoindoles, palladium-catalyzed reductive cyclization of substrates like β-nitrostyrenes offers a viable route to the indole (B1671886) core. mdpi.com This method uses a palladium complex with a ligand such as 1,10-phenanthroline (B135089) to catalyze the reductive cyclization. mdpi.com While this has been demonstrated for indole synthesis, the principles could be adapted for isoindole systems.
A modular, palladium-catalyzed, multicomponent synthesis of pyrido[2,1-α]isoindoles has also been reported, involving the carbonylative coupling of imines and 2-bromopyridines to form mesoionic dipoles that undergo cycloaddition with in situ generated arynes. rsc.org This highlights the versatility of palladium catalysis in constructing complex fused isoindole systems.
Key features of palladium-catalyzed routes are outlined below:
| Catalytic Approach | Key Reaction | Substrates | Catalyst System | Reference |
| Reductive Cyclization | Intramolecular cyclization of a nitro group with a double bond | β-Nitrostyrenes | PdCl2(CH3CN)2 + 1,10-phenanthroline | mdpi.com |
| C-H Activation/Arylation | Direct coupling of an aryl halide with an indole C-H bond | N-methyl-2-nitroindole, aryl halides | Palladium catalyst | researchgate.net |
| Multicomponent Reaction | Carbonylative coupling and cycloaddition | Imines, 2-bromopyridines, aryne precursors | Palladium catalyst | rsc.org |
Green Chemistry Approaches to Isoindole Derivatives
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.net This often involves the use of environmentally benign solvents like water, microwave-assisted reactions, or the use of reusable catalysts. researchgate.net
For the synthesis of isoindole derivatives, rhodium(II)-catalyzed reactions of 3-hydroxyisoindolinones with diazo compounds in an intermolecular OH transfer process have been developed, demonstrating a high atom economy and a favorable E-factor. rsc.org While this specific reaction produces isoindolinones, it exemplifies a green approach to constructing the core structure.
The use of ionic liquids as a reaction medium is another green strategy. For example, the synthesis of carboxylic acids from nitriles, a potential step in precursor synthesis, can be efficiently carried out in the reusable ionic liquid [bmim]HSO4. chemicalbook.com
Precursor Compound Synthesis and Derivatization for Target Scaffold Assembly
The synthesis of this compound relies on the availability of key precursor molecules that are assembled to form the final target scaffold.
Synthesis of Nitro-Phthalic Acid Derivatives
A crucial precursor for 5-nitroisoindole derivatives is 4-nitrophthalic acid. orgsyn.orgquickcompany.inontosight.ai This compound is typically synthesized through the nitration of phthalic anhydride or phthalic acid. orgsyn.orgorgsyn.org The nitration process usually employs a mixture of nitric acid and sulfuric acid. quickcompany.inorgsyn.org The reaction yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid, which then need to be separated. orgsyn.orgorgsyn.org
An improved process involves the nitration of phthalimide with aqueous nitric acid in concentrated sulfuric acid, followed by hydrolysis of the resulting 4-nitrophthalimide. quickcompany.in This method is considered safer and more suitable for commercial production. quickcompany.in Another approach involves the oxidation of 3-nitro-o-xylene. google.com
The synthesis of 4-nitrophthalic acid can be summarized as follows:
| Starting Material | Reagents | Key Steps | Reference |
| Phthalic Anhydride | Fuming nitric acid, sulfuric acid | Nitration, separation of isomers | orgsyn.org |
| Phthalimide | Aqueous nitric acid, sulfuric acid, then alkali | Nitration to 4-nitrophthalimide, hydrolysis | quickcompany.in |
| 3-Nitro-o-xylene | Nitric acid, water, catalyst | Oxidation | google.com |
Preparation of Benzyl-Substituted Amine Reactants
The "2-benzyl" portion of the target molecule is introduced using a benzyl-substituted amine, most commonly benzylamine. mdma.chprepchem.com Benzylamine can be prepared through various methods. A common laboratory synthesis involves the reaction of benzyl (B1604629) chloride with an excess of ammonia (B1221849). mdma.ch To avoid the formation of secondary and tertiary amines, the Delépine reaction, which uses hexamethylenetetramine followed by acidic hydrolysis, can be employed. prepchem.com
Modern methods for benzylamine synthesis include the reductive amination of benzaldehyde (B42025) and the copper-catalyzed three-component carboamination of styrenes. nih.gov Nickel-catalyzed N-alkylation of benzyl alcohols with ammonia sources also provides an efficient route to primary benzylamines. acs.org
A variety of substituted benzylamines can also be synthesized to create analogs of the target compound. nih.govopenmedicinalchemistryjournal.com For instance, 2,6-disubstituted benzylamine derivatives have been prepared for biological studies. nih.gov
The following table outlines common methods for preparing benzylamine:
| Method | Starting Materials | Key Reagents/Catalysts | Reference |
| Ammonolysis | Benzyl chloride | Aqueous ammonia | mdma.ch |
| Delépine Reaction | Benzyl chloride | Hexamethylenetetramine, HCl | prepchem.com |
| Reductive Amination | Benzaldehyde | Ammonia, reducing agent (e.g., NaBH4) | organic-chemistry.org |
| N-Alkylation of Alcohols | Benzyl alcohol | Ammonia, Nickel catalyst | acs.org |
Reactivity and Transformation Pathways of 2 Benzyl 5 Nitroisoindole
Chemical Transformations of the Nitro Group
The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring and can itself be transformed into various other functionalities.
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to valuable amino-substituted heterocyclic compounds. In the case of 2-Benzyl-5-nitroisoindole, this transformation would yield 2-Benzyl-5-aminoisoindole. This reaction is typically achieved using various reducing agents.
Commonly employed methods for the reduction of aromatic nitro groups include catalytic hydrogenation and chemical reduction. Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas (H₂) or ammonium (B1175870) formate (B1220265) is a highly efficient and clean method for this transformation. nih.gov Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) powder in acetic acid are also effective.
Table 1: Predicted Conditions for the Reduction of this compound
| Reagent/Catalyst | Solvent | Conditions | Product |
| H₂, Pd/C | Ethanol or Methanol | Room temperature, atmospheric pressure | 2-Benzyl-5-aminoisoindole |
| Ammonium Formate, Pd/C | Methanol | Reflux | 2-Benzyl-5-aminoisoindole |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate (B1210297) | Reflux | 2-Benzyl-5-aminoisoindole |
| Fe, Acetic Acid | Ethanol/Water | Reflux | 2-Benzyl-5-aminoisoindole |
The resulting 2-Benzyl-5-aminoisoindole is a valuable intermediate for further functionalization, such as diazotization reactions followed by substitution, or acylation to form amide derivatives.
The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In principle, the nitro group itself could be displaced by a strong nucleophile, although displacement of a halide at an ortho or para position to a nitro group is more common. For this compound, a direct displacement of the nitro group would require a potent nucleophile and likely harsh reaction conditions.
The mechanism of an SNAr reaction involves the addition of a nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The presence of the electron-withdrawing nitro group is crucial for the stabilization of this negatively charged intermediate. nih.gov Subsequent elimination of the leaving group (in this case, the nitrite (B80452) ion) restores the aromaticity of the ring.
Table 2: Plausible Nucleophilic Aromatic Substitution of this compound
| Nucleophile | Solvent | Conditions | Potential Product |
| Sodium Methoxide (NaOMe) | Methanol/DMF | High Temperature | 2-Benzyl-5-methoxyisoindole |
| Sodium Azide (NaN₃) | DMF or DMSO | High Temperature | 2-Benzyl-5-azidoisoindole |
| Piperidine | DMSO | High Temperature | 2-Benzyl-5-(piperidin-1-yl)isoindole |
It is important to note that the success of these reactions would be highly dependent on the specific reaction conditions and the stability of the isoindole ring under the required, often basic and high-temperature, conditions.
Reactivity of the Isoindole Core
The isoindole ring system has a unique reactivity profile, and the N-benzyl group can also participate in chemical transformations.
The benzyl (B1604629) group attached to the nitrogen atom offers several possibilities for functionalization. The benzylic protons are susceptible to radical halogenation, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator, which would introduce a bromine atom at the benzylic position. This halogenated derivative could then undergo nucleophilic substitution reactions.
Furthermore, the aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions. However, the reaction conditions must be chosen carefully to avoid reactions on the more activated isoindole ring system. Friedel-Crafts acylation or alkylation, nitration, or halogenation of the benzyl group's phenyl ring are conceivable, likely favoring substitution at the para position due to steric hindrance.
The isoindole ring is an electron-rich heteroaromatic system and is expected to be reactive towards electrophiles. Electrophilic aromatic substitution is a plausible reaction pathway for the functionalization of the unsubstituted positions of the isoindole ring (C-4, C-6, and C-7). The directing effect of the fused benzene (B151609) ring and the pyrrole-like nature of the five-membered ring would influence the regioselectivity of such reactions. Due to the electron-donating nature of the nitrogen atom, electrophilic attack is generally favored at the positions of the five-membered ring, however in the case of the benzene ring of the isoindole, the positions ortho and para to the fused pyrrole (B145914) ring are activated.
Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Isoindole Ring
| Electrophile Source | Reagent | Potential Product(s) |
| Bromination | Br₂, Acetic Acid | Brominated this compound |
| Nitration | HNO₃, H₂SO₄ | Dinitro-substituted 2-Benzyl-isoindole |
| Acylation | Acyl chloride, Lewis Acid | Acylated this compound |
The presence of the deactivating nitro group at the 5-position will influence the regiochemical outcome of these reactions, likely directing incoming electrophiles to the 4- or 6-positions.
Ring-Opening and Ring-Closure Reactions
The isoindole ring system can, under certain conditions, undergo ring-opening reactions. For instance, strong reducing conditions or certain oxidative conditions might lead to the cleavage of the heterocyclic ring.
Conversely, the principles of isoindole synthesis through ring-closure reactions are well-established and could be relevant in the context of derivatization. For example, the synthesis of the isoindole core often involves the condensation of a 1,2-dicarbonyl compound with an amine, in this case, benzylamine (B48309). Modifications to the starting materials could allow for the synthesis of a variety of substituted 2-benzylisoindoles. While not a reaction of this compound itself, understanding these ring-closure strategies is pertinent to the broader chemistry of this class of compounds. Some literature describes ring-opening and ring-closure cascades in related aza-polycyclic aromatic systems, often promoted by superacids, leading to rearranged products. nih.gov Similar complex transformations could potentially be explored for the this compound scaffold.
Structural Modifications and Derivatization Strategies of 2 Benzyl 5 Nitroisoindole Scaffolds
Substituent Variation on the Benzyl (B1604629) Moiety
The benzyl group of 2-benzyl-5-nitroisoindole is a prime target for introducing structural diversity. The nature and position of substituents on this phenyl ring can significantly influence the molecule's steric and electronic properties, which in turn can affect its interaction with biological targets.
Strategies for varying substituents on the benzyl moiety typically involve the synthesis of a series of 2-substituted benzyl-5-nitroisoindoles from the corresponding substituted benzylamines or benzyl halides. The electronic properties of the substituents can range from electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) to electron-withdrawing groups (EWGs) such as halogens (-F, -Cl, -Br), cyano (-CN), and nitro (-NO₂).
The position of the substituent on the benzyl ring (ortho, meta, or para) also plays a crucial role in defining the spatial arrangement of the molecule. For instance, a para-substituted benzyl ring will extend linearly from the isoindole core, while an ortho-substituted ring will introduce a steric clash that can alter the preferred conformation of the benzyl group relative to the isoindole plane.
| Substituent (R) on Benzyl Ring | Electronic Effect | Potential Influence on Activity |
| -OCH₃ (methoxy) | Electron-donating | May enhance binding through hydrogen bond acceptance. |
| -Cl (chloro) | Electron-withdrawing | Can alter lipophilicity and metabolic stability. |
| -NO₂ (nitro) | Strongly electron-withdrawing | May participate in specific electronic interactions with target. |
| -CF₃ (trifluoromethyl) | Strongly electron-withdrawing | Can increase metabolic stability and membrane permeability. |
This table presents hypothetical examples of how different substituents on the benzyl moiety could influence the properties of this compound derivatives.
Research on related N-benzyl heterocyclic systems has shown that such modifications can profoundly impact biological activity. For example, studies on substituted benzyl radicals demonstrate that both electron-donating and electron-withdrawing substituents can affect the stability and reactivity of the benzylic position. researchgate.netmanchester.ac.uk While direct studies on a wide range of 2-(substituted benzyl)-5-nitroisoindoles are not extensively reported in the available literature, the principles of medicinal chemistry suggest that a systematic exploration of this chemical space is a viable strategy for optimizing the properties of this scaffold.
Modulation of the Nitro Group Position and Number
The nitro group is a critical pharmacophore in many biologically active molecules, and its position and number on the isoindole ring are key parameters for modification. The standard nomenclature places the nitro group at the 5-position of the isoindole ring. However, synthetic strategies can be employed to place it at other positions, such as the 4- or 6-positions, or to introduce additional nitro groups.
The synthesis of these isomers would typically start from the corresponding nitrophthalic acid or its anhydride (B1165640). For example, 3-nitrophthalic anhydride can be a precursor for 4-nitroisoindole derivatives, while 4-nitrophthalic acid would lead to the 5-nitroisoindole core. The commercial availability of compounds like 2-benzyl-4-nitro-isoindole-1,3-dione (B3058886) confirms the feasibility of synthesizing such isomers. sigmaaldrich.com
Furthermore, the introduction of a second nitro group to create dinitroisoindole derivatives is another potential modification. The synthesis of dinitroaniline derivatives has been reported, and similar methodologies could be applied to the isoindole scaffold. wikipedia.org For example, nitration of a pre-existing nitroisoindole could potentially yield a dinitro derivative, although control of the regioselectivity would be a significant synthetic challenge.
| Derivative | Potential Synthetic Precursor | Key Structural Feature |
| 2-Benzyl-4-nitroisoindole | 3-Nitrophthalic acid | Altered electronic distribution in the benzene (B151609) ring of the isoindole core. |
| 2-Benzyl-6-nitroisoindole | 4-Nitrophthalic acid (via alternative cyclization) | Different steric environment around the nitro group. |
| 2-Benzyl-4,6-dinitroisoindole | Dinitrophthalic acid derivative | Significantly increased electron deficiency of the isoindole ring. |
This table outlines potential isomers and dinitro derivatives of this compound and their distinguishing features.
Expansion and Contraction of the Isoindole Ring System
Altering the size of the heterocyclic ring system is a more advanced derivatization strategy that can lead to novel scaffolds with distinct biological profiles. This can involve either expanding the five-membered pyrrole (B145914) ring of the isoindole to a six-membered ring or contracting it to a four-membered ring.
Ring Expansion:
Ring expansion of heterocyclic systems can be achieved through various chemical transformations. For indole (B1671886) systems, which are structurally related to isoindoles, ring expansion to quinolones has been reported. A common method for ring expansion is the Tiffeneau–Demjanov rearrangement, which involves the treatment of a β-amino alcohol with nitrous acid to generate a carbocation that then undergoes rearrangement. nih.gov In the context of this compound, a precursor with an appropriate functional group on the pyrrolidine (B122466) ring would be required to initiate such a rearrangement. Another approach could involve a Lewis acid-catalyzed ring expansion of a suitable precursor. nih.gov
Ring Contraction:
Ring contraction is another strategy to modify the core scaffold. For example, a benzilic acid-type rearrangement has been observed to induce ring contraction in related complex indole alkaloids. nih.gov The Favorskii rearrangement of cyclic α-halo ketones is a well-known method for ring contraction and could potentially be applied to a suitably functionalized isoindolinone precursor. chemistrysteps.com Such a transformation would convert the five-membered pyrrole ring into a four-membered azetidine (B1206935) ring fused to the benzene ring. These rearrangements often lead to significant changes in the three-dimensional shape and rigidity of the molecule.
Introduction of Additional Heterocyclic Rings
Hydantoin (B18101) (imidazolidine-2,4-dione) is a privileged scaffold in medicinal chemistry. The synthesis of spiro-hydantoin derivatives, where the hydantoin ring is attached to another ring system through a shared carbon atom, is a common strategy. The synthesis of spirooxindolepyrrolidine-engrafted hydantoin scaffolds has been reported through a regioselective three-component reaction between isatin (B1672199) derivatives, an amino acid, and an arylidene-hydantoin. nih.gov
A similar strategy could be envisioned for the synthesis of isoindole-dione-hydantoin hybrids. Starting with a suitable isoindolinone derivative, a spiro-hydantoin ring could be constructed at the C1 position. For example, the Bucherer-Bergs reaction, a classical method for synthesizing hydantoins from ketones or cyanohydrins, could be adapted for this purpose. nih.gov This would involve the reaction of an isoindolinone with potassium cyanide and ammonium (B1175870) carbonate. The resulting spiro[isoindole-1,5'-hydantoin] derivatives would present a rigid and complex three-dimensional structure.
Chalcones (1,3-diaryl-2-propen-1-ones) are another important class of bioactive compounds. iqs.edunih.govnih.gov The synthesis of chalcone (B49325) derivatives of nitroisoindoles can be achieved through the Claisen-Schmidt condensation. wikipedia.orgbyjus.comslideshare.netnumberanalytics.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone.
To prepare chalcone derivatives of this compound, a suitable ketone precursor derived from the parent scaffold would be required. For example, an acetyl group could be introduced onto the isoindole ring, which could then be condensed with various aromatic aldehydes to generate a library of chalcone derivatives. The general reaction involves the formation of an enolate from the ketone in the presence of a base, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones.
| Aldehyde (R'-CHO) | Resulting Chalcone Derivative |
| Benzaldehyde (B42025) | 1-(2-Benzyl-5-nitroisoindolyl)-3-phenyl-2-propen-1-one |
| 4-Chlorobenzaldehyde | 1-(2-Benzyl-5-nitroisoindolyl)-3-(4-chlorophenyl)-2-propen-1-one |
| 4-Methoxybenzaldehyde | 1-(2-Benzyl-5-nitroisoindolyl)-3-(4-methoxyphenyl)-2-propen-1-one |
| 2-Furaldehyde | 1-(2-Benzyl-5-nitroisoindolyl)-3-(2-furyl)-2-propen-1-one |
This table illustrates the potential diversity of chalcone derivatives that could be synthesized from a hypothetical acetylated this compound precursor and various aldehydes.
Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
¹H NMR Spectroscopic Analysis
In the ¹H NMR spectrum of 2-Benzyl-5-nitroisoindole, distinct signals are anticipated for the protons of the benzyl (B1604629) group and the isoindole ring system.
Benzyl Protons : The five protons of the phenyl ring on the benzyl group are expected to appear in the aromatic region, typically between δ 7.2 and 7.4 ppm. The two benzylic protons (CH₂) attached to the nitrogen atom would likely produce a singlet at approximately δ 4.5-5.0 ppm, shifted downfield due to the influence of the adjacent nitrogen.
Isoindole Protons : The protons on the nitro-substituted aromatic ring of the isoindole core will be significantly affected by the electron-withdrawing nitro group. The proton at the C4 position, being ortho to the nitro group, is expected to be the most deshielded, likely appearing as a doublet around δ 8.0-8.3 ppm. The protons at C6 and C7 would appear at slightly lower chemical shifts. The two protons of the pyrrole (B145914) part of the isoindole ring (at C1 and C3) are expected to resonate as a singlet, reflecting their chemical equivalence.
Table 1. Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Benzyl-CH₂ | 4.5 - 5.0 | Singlet |
| Benzyl-ArH | 7.2 - 7.4 | Multiplet |
| Isoindole-H1, H3 | ~7.0 - 7.5 | Singlet |
| Isoindole-H4 | 8.0 - 8.3 | Doublet |
| Isoindole-H6 | ~7.6 - 7.9 | Doublet of doublets |
| Isoindole-H7 | ~7.4 - 7.6 | Doublet |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Benzyl Carbons : The benzylic carbon (CH₂) is expected around δ 50-55 ppm. The aromatic carbons of the benzyl ring would show signals in the typical range of δ 127-138 ppm.
Isoindole Carbons : The carbons of the isoindole ring system will show significant shifts. The carbon attached to the nitro group (C5) will be deshielded. The carbons of the pyrrole moiety (C1 and C3) are expected in the region of δ 110-125 ppm. The carbons of the benzene (B151609) part of the isoindole ring will have their chemical shifts influenced by the fused pyrrole ring and the strong electron-withdrawing effect of the nitro group.
Table 2. Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Benzyl-CH₂ | 50 - 55 |
| Benzyl-ArC (ipso) | 135 - 138 |
| Benzyl-ArC (ortho, meta, para) | 127 - 129 |
| Isoindole-C1, C3 | 110 - 125 |
| Isoindole-C3a, C7a (bridgehead) | 130 - 140 |
| Isoindole-C4, C5, C6, C7 | 115 - 150 |
Two-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, within the aromatic rings. An HMBC experiment would show correlations between protons and carbons separated by two or three bonds, which is crucial for assigning the quaternary carbons and linking the benzyl group to the isoindole nitrogen.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key absorptions would be from the nitro group, the aromatic rings, and C-N bonds.
Nitro Group (NO₂) Vibrations : The nitro group exhibits two strong and characteristic stretching vibrations. The asymmetric stretch is expected in the range of 1550-1475 cm⁻¹, and the symmetric stretch is found between 1360-1290 cm⁻¹. orgchemboulder.com The presence of this pair of intense bands is a strong indicator of a nitro-aromatic compound. spectroscopyonline.com
Aromatic Ring Vibrations : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹ (around 3030-3100 cm⁻¹). libretexts.orglibretexts.org The in-ring C=C stretching vibrations cause a series of bands in the 1600-1400 cm⁻¹ region. libretexts.orglibretexts.org
C-H Bending : Out-of-plane (oop) C-H bending vibrations for the substituted benzene rings would appear in the 900-675 cm⁻¹ region, and their exact position can sometimes suggest the substitution pattern. libretexts.orglibretexts.org
Table 3. Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (Benzylic) | Stretch | 3000 - 2850 | Medium |
| Aromatic C=C | In-ring stretch | 1600 - 1400 | Medium to Weak |
| Nitro N-O | Asymmetric stretch | 1550 - 1475 | Strong |
| Nitro N-O | Symmetric stretch | 1360 - 1290 | Strong |
| Aromatic C-H | Out-of-plane bend | 900 - 675 | Strong |
| C-N | Stretch | 1350 - 1250 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation. The molecular formula of this compound is C₁₅H₁₂N₂O₂.
Molecular Ion Peak : The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (approximately 252.27 g/mol ). As an even-electron ion (containing two nitrogen atoms), this peak is expected to be reasonably prominent.
Fragmentation Pattern : A characteristic fragmentation pattern for N-benzyl compounds is the cleavage of the benzylic C-N bond. This would lead to the formation of a benzyl cation (C₇H₇⁺), which often rearranges to the very stable tropylium (B1234903) ion, giving a strong peak at m/z 91. whitman.eduresearchgate.net Another significant fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group (NO₂, 46 Da) or a stepwise loss of O and NO. youtube.com Fragments corresponding to [M-NO₂]⁺ (m/z 206) and [M-O]⁺ would be expected.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₁₅H₁₂N₂O₂), the calculated exact mass is 252.0899. An experimental HRMS measurement confirming this value would provide definitive proof of the compound's elemental composition.
Chromatographic Methods for Purification and Purity Assessment of this compound
The purification and assessment of the purity of this compound, a heterocyclic compound featuring both a polar nitro group and a non-polar benzyl group, are crucial steps following its synthesis. Chromatographic techniques, particularly Thin Layer Chromatography (TLC) and column chromatography, are indispensable for isolating the target compound from reaction byproducts and for verifying its homogeneity. The choice of stationary and mobile phases is dictated by the polarity of the molecule, which is significantly influenced by its distinct functional groups.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography is a fundamental analytical technique used to monitor the progress of a chemical reaction, to identify compounds present in a mixture, and to assist in the development of a suitable solvent system for column chromatography. The separation on a TLC plate is based on the principle of differential partitioning of the components of a mixture between the stationary phase and the mobile phase.
For a compound like this compound, the stationary phase is typically a polar adsorbent such as silica (B1680970) gel (SiO₂) coated on a solid support like a glass or aluminum plate. The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate by capillary action. The separation occurs as the components of the spotted mixture are partitioned between the stationary phase and the mobile phase.
The polarity of the eluent is a critical factor. Given the presence of the polar nitro group and the less polar N-benzyl group in this compound, a solvent system of intermediate polarity is generally required to achieve an optimal retention factor (Rƒ). The Rƒ value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. An ideal Rƒ value for good separation is typically in the range of 0.3 to 0.5.
In practice, a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane (B109758), is commonly employed. The ratio of these solvents is adjusted to achieve the desired separation. For instance, starting with a 4:1 mixture of hexane to ethyl acetate and gradually increasing the proportion of ethyl acetate can help in optimizing the Rƒ value. Visualization of the spots on the TLC plate can be achieved under UV light, as the aromatic nature of this compound is likely to make it UV-active.
Table 1: Hypothetical TLC Data for this compound
| Stationary Phase | Mobile Phase (Solvent System) | Hypothetical Rƒ Value | Visualization Method |
| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (3:1 v/v) | ~0.45 | UV Light (254 nm) |
| Silica Gel 60 F₂₅₄ | Dichloromethane | ~0.60 | UV Light (254 nm) |
| Silica Gel 60 F₂₅₄ | Toluene:Acetone (9:1 v/v) | ~0.50 | UV Light (254 nm) |
This table presents hypothetical data based on common practices for compounds with similar functionalities.
Column Chromatography for Isolation
Column chromatography is a preparative technique used to separate and purify larger quantities of a compound from a mixture. The principles are similar to TLC, but it is performed in a vertical glass column packed with a stationary phase, most commonly silica gel.
For the isolation of this compound, a slurry of silica gel in a non-polar solvent (like hexane) is typically packed into a column. The crude reaction mixture containing the desired product is then loaded onto the top of the silica gel bed. The separation is achieved by eluting the column with a solvent system, which can be isocratic (a constant solvent composition) or a gradient (the polarity of the solvent is gradually increased over time).
Based on the TLC analysis, a suitable solvent system is chosen. Generally, the elution for column chromatography begins with a less polar solvent system than the one that gives the ideal Rƒ on TLC. This is to ensure that all components of the mixture adsorb to the stationary phase. The polarity of the eluent is then gradually increased, for example, by increasing the percentage of ethyl acetate in hexane.
The less polar impurities will travel down the column faster and be collected in the initial fractions. As the polarity of the mobile phase increases, the more polar compounds, including this compound, will begin to elute. The collected fractions are then analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed, typically by rotary evaporation, to yield the purified this compound.
Table 2: Illustrative Column Chromatography Purification Scheme for this compound
| Step | Parameter | Description |
| 1. Column Packing | Stationary Phase | Silica gel (70-230 mesh) |
| Slurry Solvent | Hexane | |
| 2. Sample Loading | Method | The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the column. |
| 3. Elution | Mobile Phase (Gradient) | The elution starts with 100% hexane, and the polarity is gradually increased by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane. |
| 4. Fraction Collection | Volume per Fraction | Dependent on column size, typically 10-25 mL per fraction. |
| 5. Monitoring | Method | Each fraction is analyzed by TLC to determine its composition. |
| 6. Isolation | Procedure | Fractions containing the pure this compound (as determined by TLC) are combined, and the solvent is removed under reduced pressure. |
This table outlines a general and illustrative procedure for the purification of this compound based on established chromatographic principles.
Computational and Theoretical Investigations of 2 Benzyl 5 Nitroisoindole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.org It is a widely used tool in computational chemistry for predicting molecular properties and reaction mechanisms. For molecules like 2-Benzyl-5-nitroisoindole, DFT calculations can provide a detailed understanding of their electronic characteristics. These calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. ijcce.ac.ir
Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO)
The electronic structure of a molecule is fundamental to its chemical properties. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive. For aromatic and heterocyclic compounds, the distribution of these orbitals across the molecule can pinpoint the most reactive sites.
Table 1: Illustrative HOMO-LUMO Energies and Energy Gaps for a Series of Quinoline (B57606) Derivatives (eV)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Derivative 1 | -5.89 | -2.15 | 3.74 |
| Derivative 2 | -6.02 | -2.33 | 3.69 |
| Derivative 3 | -5.78 | -2.01 | 3.77 |
This table is illustrative and based on data for related quinoline derivatives to demonstrate the application of DFT in analyzing electronic properties. The values are not specific to this compound.
Reactivity Predictions and Mechanistic Studies
DFT calculations are instrumental in predicting the reactivity of a molecule and elucidating potential reaction mechanisms. By mapping the molecular electrostatic potential (MEP), one can identify the electron-rich and electron-poor regions of a molecule. Nucleophilic attack is likely to occur at electron-deficient (positive potential) sites, while electrophilic attack is favored at electron-rich (negative potential) sites.
For nitro-aromatic compounds, the nitro group is strongly electron-withdrawing, which influences the electron distribution across the aromatic system. researchgate.net In the case of this compound, the nitro group at the 5-position is expected to significantly impact the reactivity of the isoindole core.
Mechanistic studies for reactions involving similar heterocyclic compounds have been successfully carried out using DFT. For instance, the synthesis of novel pyridine (B92270) derivatives has been rationalized by examining the optimized geometries and electronic properties of reactants, intermediates, and products. nih.gov Such studies can predict the most likely reaction pathways and the stability of intermediates, providing a theoretical foundation for experimental observations.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable benzyl (B1604629) group, MD simulations can provide valuable insights into its conformational landscape. These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles vary with time.
By analyzing the trajectory, one can identify the most stable conformations, the energy barriers between them, and the dynamics of conformational changes. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity. For example, in a study of N-substituted isoindole-1,3-dione derivatives, the dihedral angles between different parts of the molecules were analyzed to understand their three-dimensional structures. nih.gov
Quantum Chemical Descriptors for Chemical Property Prediction
From the electronic structure calculations, a variety of quantum chemical descriptors can be derived to predict the chemical properties of a molecule. These descriptors quantify different aspects of a molecule's electronic nature and are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. researchgate.net
Key quantum chemical descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons (ω = μ² / 2η, where μ is the electronic chemical potential, μ ≈ -χ).
These descriptors have been successfully used to correlate the structure of various heterocyclic compounds with their observed properties. rsc.org For example, a study on a series of quinoline derivatives used these descriptors to provide insights into their reactivity. nih.gov
Table 2: Illustrative Quantum Chemical Descriptors for a Hypothetical Nitro-Aromatic Compound
| Descriptor | Value |
| Ionization Potential (I) | 7.5 eV |
| Electron Affinity (A) | 2.1 eV |
| Electronegativity (χ) | 4.8 |
| Chemical Hardness (η) | 2.7 |
| Chemical Softness (S) | 0.185 |
| Electrophilicity Index (ω) | 4.27 |
This table is for illustrative purposes to show the types of descriptors that can be calculated and is not based on actual data for this compound.
Structure-Reactivity Relationship Studies (SAR in the context of chemical reactions, not biological activity)
Structure-Reactivity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its reactivity in chemical reactions. In the context of this compound, SAR studies would explore how modifications to the benzyl group or the nitro-isoindole core affect its reaction kinetics and outcomes.
In a broader sense, SAR studies on nitrogen-containing heterocycles have shown that the position and type of substituents can dramatically alter the course of a chemical reaction. nih.gov For instance, in the synthesis of substituted indoles, the presence and position of a nitro group were found to be critical in directing the regioselectivity of certain reactions. researchgate.net These principles can be extended to predict the chemical behavior of this compound in various synthetic transformations.
Applications in Advanced Chemical Synthesis
Role as a Synthetic Building Block for Complex Molecules
The reactivity of 2-Benzyl-5-nitroisoindole is primarily dictated by its two key functional moieties: the electron-withdrawing nitro group and the N-benzyl group protecting the isoindole nitrogen. This combination allows for selective transformations, positioning the molecule as a pivotal precursor and intermediate in the construction of elaborate organic compounds.
The presence of the nitro group on the aromatic ring of the isoindole core is a critical feature, rendering this compound an excellent precursor for the synthesis of more complex, fused heterocyclic systems. A primary synthetic strategy involves the chemical reduction of the nitro group to a primary amine (5-amino-2-benzylisoindole). This newly formed amino group can then participate in a variety of intramolecular or intermolecular cyclization reactions to build new rings.
This approach is a well-established pathway in heterocyclic chemistry. For instance, a similar strategy is employed in the synthesis of 2-CF3-3-benzylindoles, where the reduction of a nitroaryl group is the key step that initiates an intramolecular cyclization. nih.gov By analogy, the 5-amino-2-benzylisoindole intermediate derived from this compound could be reacted with various electrophiles to construct a range of fused heterocycles. The synthesis of complex nitrogen-containing heterocycles is of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. nih.gov
Table 1: Potential Heterocyclic Scaffolds from this compound
| Starting Precursor | Reagent/Reaction Condition | Resulting Heterocyclic Scaffold |
|---|---|---|
| This compound | 1. Reduction (e.g., SnCl₂, H₂/Pd-C) 2. Reaction with a dicarbonyl compound | Fused Imidazole or Pyrazine Ring |
| This compound | 1. Reduction 2. Reaction with a β-ketoester | Fused Pyridinone Ring |
| This compound | 1. Reduction 2. Reaction with an isothiocyanate | Fused Thiourea, leading to Thiazole Ring |
This table presents hypothetical transformations based on established reactivity of nitro-aromatic compounds in heterocyclic synthesis.
The versatility of nitroalkenes and other nitro-containing compounds as precursors for a wide array of heterocycles like pyrazoles, triazoles, and imidazoles underscores the potential of this compound in this domain. researchgate.netrsc.org
Beyond being a starting precursor, this compound can function as a crucial intermediate in a longer synthetic sequence. In a multi-step synthesis, the isoindole core can be constructed first, followed by nitration to install the nitro group, and then N-benzylation. Alternatively, a pre-functionalized building block could be used to form the isoindole ring.
Once formed, the compound serves as a stable, isolable intermediate. The nitro group can be carried through several synthetic steps before its strategic transformation in a later stage of the synthesis. This is common in complex molecule synthesis, where sensitive functional groups are introduced in their masked or precursor form. A prominent example of this strategy is the synthesis of 2-CF3-3-benzylindoles from α-(2-nitroaryl)-β-aryl-CF3-enones, where the nitro-containing enone is a key intermediate that undergoes reductive cyclization to afford the final indole (B1671886) product. nih.gov This process highlights how a nitro-benzyl containing molecule can be a central point in a synthetic pathway, connecting earlier and later stages of construction.
Table 2: Hypothetical Multi-Step Synthesis Featuring this compound as an Intermediate
| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Phthalic anhydride (B1165640) derivative | Nitrating agent (e.g., HNO₃/H₂SO₄) | 4-Nitrophthalic anhydride | Introduction of the nitro group |
| 2 | 4-Nitrophthalic anhydride | Benzylamine (B48309) | 2-Benzyl-5-nitro-1H-isoindole-1,3(2H)-dione | Formation of the N-benzyl imide |
| 3 | 2-Benzyl-5-nitro-1H-isoindole-1,3(2H)-dione | Reducing agent (e.g., Zn/Hg, HCl) | This compound | Reduction of dione (B5365651) to form the isoindole core |
This table outlines a plausible, illustrative synthetic route. The synthesis of related structures like 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione is documented. nih.gov
Synthesis of Chemically Diverse Libraries
In modern drug discovery and materials science, the ability to rapidly generate a large number of structurally related compounds, or a chemical library, is paramount. This compound is an ideal scaffold for the synthesis of such libraries due to its inherent functional handles that can be readily modified.
The nitro group is the primary point of diversification. Its reduction to an amine (5-amino-2-benzylisoindole) opens up a vast chemical space. This amine can be acylated, alkylated, sulfonated, or used in condensation reactions with a wide variety of aldehydes, ketones, and other electrophiles. Each reaction with a different building block generates a unique final product, allowing for the creation of a large library from a common intermediate.
Furthermore, the benzyl (B1604629) group, while often serving as a simple protecting group, can also be a point of variation. By starting with different substituted benzylamines (e.g., methoxybenzyl, chlorobenzyl, etc.) in the initial synthesis of the isoindole, a library of compounds with diverse electronic and steric properties at the N-2 position can be generated. The development of pyrroloindole-based building blocks for dynamic combinatorial chemistry highlights how heterocyclic cores can be functionalized to create libraries for screening. mdpi.com The core principles of using a stable, functionalizable scaffold are directly applicable to this compound.
Utilization in Material Science Applications (focus on synthetic incorporation, not material properties)
The aromatic and heterocyclic nature of this compound makes it a candidate for incorporation into larger macromolecular structures, such as polymers or functional dyes. The synthetic focus here is on using the molecule as a monomer or a key component in the synthesis of a material.
The isoindole unit itself is an electron-rich aromatic system. When incorporated into a polymer backbone, it can contribute to the electronic properties of the resulting material. The synthesis of polymers containing pyrrole (B145914) and thiophene (B33073) units is a major area of research for developing conducting materials. mdpi.com The structural similarity of isoindole to these heterocycles suggests its potential in this field.
The synthesis could proceed via the functional handles. For example, after reduction of the nitro group, the resulting diamine (if the benzyl group is first removed) or amino-isoindole could be polymerized with dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively. These polymers would contain the isoindole moiety as a repeating unit. Additionally, the benzyl group itself can influence the solid-state packing of molecules through π-π stacking interactions, a critical factor in the design of crystalline organic materials. mdpi.com The nitro group can also be used to tune the electronic properties of the monomer before its incorporation into a polymer chain.
Future Research Directions in Chemical Sciences
Development of Novel and More Efficient Synthetic Routes
The synthesis of isoindoles, particularly those that are unsubstituted or bear sensitive functional groups, remains a challenge due to their inherent reactivity and potential instability. ua.esresearchgate.net Future research will likely focus on developing more efficient, scalable, and versatile synthetic methods.
Transition Metal-Catalyzed Cyclizations: Research into novel transition-metal-catalyzed reactions, such as those employing gold, palladium, or copper, could provide direct and atom-economical pathways to the isoindole core from readily available starting materials like substituted alkynes and amines. ua.es An area of exploration would be the intramolecular cyclization of ortho-alkynyl benzylamines, potentially influenced by the nitro group's electron-withdrawing nature.
Dehydrogenative Aromatization: A promising strategy involves the synthesis of the more stable isoindoline (B1297411) precursor, 2-benzyl-5-nitroisoindoline, followed by a mild and efficient aromatization step. Future work could focus on developing catalytic systems for dehydrogenation that are tolerant of the nitro group, possibly using visible-light photoredox catalysis which can operate under mild conditions. ua.es
Exploration of Undiscovered Reactivity Patterns
The unique electronic properties of the isoindole ring, combined with the influence of the benzyl (B1604629) and nitro substituents, suggest a rich and largely unexplored reactivity profile for 2-benzyl-5-nitroisoindole.
Diels-Alder Reactions: Isoindoles are excellent dienes in [4+2] cycloaddition reactions, a property that allows for the rapid construction of complex polycyclic structures. ua.esresearchgate.net Future studies should investigate the reactivity and selectivity of this compound with a wide range of dienophiles. The electron-withdrawing nitro group is expected to significantly influence the kinetics and regioselectivity of these cycloadditions.
Nucleophilic Aromatic Substitution: The nitro group strongly activates the aromatic ring towards nucleophilic attack. This could be exploited for late-stage functionalization, allowing for the introduction of various substituents at positions ortho and para to the nitro group, thereby creating a library of novel isoindole derivatives.
Reduction of the Nitro Group: The nitro group is a versatile functional handle that can be reduced to an amine. This would provide access to 5-amino-2-benzylisoindole, a key intermediate for synthesizing fused heterocyclic systems or for introducing further diversity through diazotization and subsequent reactions. Investigating selective reduction methods that preserve the isoindole core would be a critical research direction.
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry offers powerful tools to predict properties and understand reaction mechanisms, guiding experimental work and accelerating discovery.
DFT Calculations for Reactivity and Selectivity: Density Functional Theory (DFT) can be used to model the electronic structure of this compound. nih.gov These calculations can predict the regioselectivity of electrophilic and nucleophilic substitutions, as well as the stereoselectivity of cycloaddition reactions. acs.org Such studies can provide a deep understanding of how the interplay between the benzyl and nitro groups influences the molecule's reactivity. nih.gov
Modeling of Spectroscopic Properties: Advanced computational models can predict spectroscopic data (NMR, IR, UV-Vis). This would be invaluable for the characterization of this potentially unstable molecule and its reaction products, especially if isolation proves difficult.
Mechanism of Formation and Degradation: Computational studies can elucidate the detailed mechanisms of potential synthetic routes and decomposition pathways. acs.orgacs.org This knowledge is crucial for optimizing reaction conditions to maximize yield and stability.
Integration into New Chemical Methodologies (e.g., flow chemistry, photocatalysis)
Modern synthetic methodologies can offer significant advantages in terms of safety, efficiency, and scalability, particularly for reactive intermediates like isoindoles.
Flow Chemistry: The generation and in-situ reaction of potentially unstable intermediates is a major advantage of flow chemistry. nih.govrsc.org A continuous-flow setup could be designed to synthesize this compound and immediately trap it with a dienophile or another reagent, minimizing degradation and improving safety. nih.gov This approach would be particularly beneficial for handling hazardous reagents like nitrating agents.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for green chemistry. nih.govnih.gov It could be applied to the synthesis of the isoindole ring itself or for post-synthetic modifications. nih.gov For instance, a photocatalytic C-H arylation could be explored to further functionalize the molecule, or photo-induced reactions involving the nitro group could be investigated. ua.esnih.gov The combination of photocatalysis with flow chemistry represents a particularly promising frontier for the synthesis and application of such reactive heterocycles. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Benzyl-5-nitroisoindole with high purity?
- Methodological Answer : Synthesis typically involves nitration of a benzyl-substituted isoindole precursor under controlled conditions. A two-step approach is common: (1) preparation of the benzyl-isoindole intermediate via Friedel-Crafts alkylation, followed by (2) nitration using nitric acid in sulfuric acid at 0–5°C to minimize byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., ethanol/water) ensures ≥95% purity. Characterization should include melting point analysis (compare to literature values) and HPLC (retention time consistency) .
| Synthesis Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Friedel-Crafts alkylation | AlCl₃, CH₂Cl₂, 0°C | 65–75 | 90–92 |
| Nitration | HNO₃/H₂SO₄, 0–5°C | 80–85 | 95–97 |
Q. How should researchers characterize the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl proton signals at δ 4.5–5.0 ppm; nitro group deshielding effects).
- FT-IR : Validate nitro group presence (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₅H₁₂N₂O₂).
- X-ray crystallography (if crystals obtainable): Resolve stereochemical ambiguities. For novel derivatives, elemental analysis (C, H, N within ±0.4%) is required to confirm purity .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer : Ethanol/water (3:1 v/v) or toluene/hexane mixtures are effective. Solubility tests at varying temperatures (25°C vs. 60°C) should precede recrystallization. Monitor crystal formation under slow cooling (1–2°C/min) to avoid occluded impurities. Purity is assessed via melting point consistency (e.g., ±1°C deviation from literature) and TLC (Rf matching in two solvent systems) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel this compound derivatives?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR peak shifts) may arise from tautomerism, impurities, or isomerism. Strategies include:
- Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation).
- Computational Modeling : Compare experimental IR/NMR with Density Functional Theory (DFT)-predicted spectra.
- Isolation of Byproducts : Use preparative TLC to separate minor components for individual analysis.
- Cross-Validation : Compare data with structurally analogous compounds (e.g., indole-5-carboxylic acid derivatives with documented spectral profiles) .
Q. What experimental strategies elucidate reaction mechanisms involving this compound in catalytic processes?
- Methodological Answer : Mechanistic studies require:
- Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps.
- Trapping of Intermediates : Employ quenching agents (e.g., methanol for carbocation intermediates) followed by HRMS analysis.
- Electrochemical Methods : Cyclic voltammetry to probe redox behavior of nitro groups.
- Computational Studies : Transition state modeling (e.g., Gaussian software) to assess activation barriers. Document all conditions rigorously to ensure reproducibility .
Q. How should researchers design experiments to assess the biological activity of this compound derivatives?
- Methodological Answer :
- Dose-Response Assays : Test derivatives across a concentration range (e.g., 1–100 µM) in cell-based models (e.g., cancer cell lines).
- Control Groups : Include vehicle controls and reference compounds (e.g., doxorubicin for cytotoxicity).
- Statistical Design : Use ANOVA with post-hoc tests (p < 0.05) to validate significance.
- Mode of Action Studies : Combine Western blotting (protein expression) and flow cytometry (apoptosis markers). Publish raw data in supplementary materials for transparency .
Data Contradiction & Analysis
Q. What methodologies address discrepancies in reported synthetic yields of this compound?
- Methodological Answer : Yield variations often stem from reagent quality (e.g., HNO₃ concentration) or moisture sensitivity. Mitigation strategies:
- Standardized Protocols : Pre-dry solvents (molecular sieves) and reagents (P₂O₅).
- Replicate Experiments : Perform triplicate syntheses under identical conditions.
- Error Analysis : Calculate standard deviations and report confidence intervals. Cross-reference with independent literature sources to identify systemic issues .
Computational & Theoretical Approaches
Q. How can DFT calculations enhance the understanding of this compound’s electronic properties?
- Methodological Answer :
- HOMO-LUMO Analysis : Predict reactivity sites (e.g., nitro group as electrophilic center).
- Electrostatic Potential Maps : Visualize charge distribution to rationalize regioselectivity.
- Solvent Effects : Use Polarizable Continuum Model (PCM) to simulate solvent interactions. Validate with experimental UV-Vis spectra (λmax shifts in polar vs. nonpolar solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
